

# 1-(Thiophen-2-yl)piperazine chemical properties and structure

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## Compound of Interest

Compound Name: 1-(Thiophen-2-yl)piperazine

Cat. No.: B177432

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An In-depth Technical Guide to **1-(Thiophen-2-yl)piperazine**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological significance of **1-(Thiophen-2-yl)piperazine**. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.

## Chemical Structure and Identification

**1-(Thiophen-2-yl)piperazine** is a heterocyclic compound featuring a thiophene ring linked to a piperazine moiety at the nitrogen-1 position. This structure is a common scaffold in medicinal chemistry, combining the aromatic, electron-rich properties of thiophene with the versatile basicity and conformational flexibility of the piperazine ring.

Chemical Structure:

Caption: 2D Chemical Structure of **1-(Thiophen-2-yl)piperazine**.

## Physicochemical and Spectroscopic Properties

Quantitative data for **1-(Thiophen-2-yl)piperazine** is summarized below. While experimental values for properties like melting and boiling points are not widely published, data from

suppliers and computational models provide a reliable profile.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
CAS Number	108768-19-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	168.26 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	1-(thiophen-2-yl)piperazine	
InChI Key	ANGVDUJFWRWPCE-UHFFFAOYSA-N	
Physical Form	Powder	
Solubility	Limited solubility in water; soluble in organic solvents such as ethanol.	<a href="#">[4]</a>

## Spectroscopic Profile (Predicted)

Detailed experimental spectra for this specific molecule are not readily available in the public domain. However, based on its constituent functional groups, the following spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Chemical Shifts / Frequencies / Fragments
<sup>1</sup> H NMR	Thiophene protons: ~6.8-7.4 ppm (multiplets). Piperazine protons (N-CH <sub>2</sub> ): ~3.0-3.3 ppm (triplet or multiplet, adjacent to thiophene). Piperazine protons (N-CH <sub>2</sub> ): ~2.8-3.1 ppm (triplet or multiplet). Piperazine N-H: Broad singlet, variable shift (~1.5-3.0 ppm).
<sup>13</sup> C NMR	Thiophene carbons (C-S): ~140-145 ppm. Thiophene carbons (C-H): ~120-130 ppm. Piperazine carbons (N-CH <sub>2</sub> ): ~45-55 ppm.
FT-IR	N-H Stretch: 3250-3350 cm <sup>-1</sup> (secondary amine).[5] Aromatic C-H Stretch: 3000-3100 cm <sup>-1</sup> . Aliphatic C-H Stretch: 2800-3000 cm <sup>-1</sup> . [6] C=C Stretch (Thiophene): 1400-1500 cm <sup>-1</sup> . C-N Stretch: 1150-1250 cm <sup>-1</sup> .
Mass Spec.	Molecular Ion (M <sup>+</sup> ): m/z = 168. Major Fragments: Cleavage of the piperazine ring and the C-N bond connecting the two rings.[7][8]

## Synthesis Protocols

The synthesis of N-arylpiperazines is well-established. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination, which couples an aryl halide (or triflate) with an amine.

### Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of **1-(Thiophen-2-yl)piperazine** from 2-bromothiophene and piperazine.

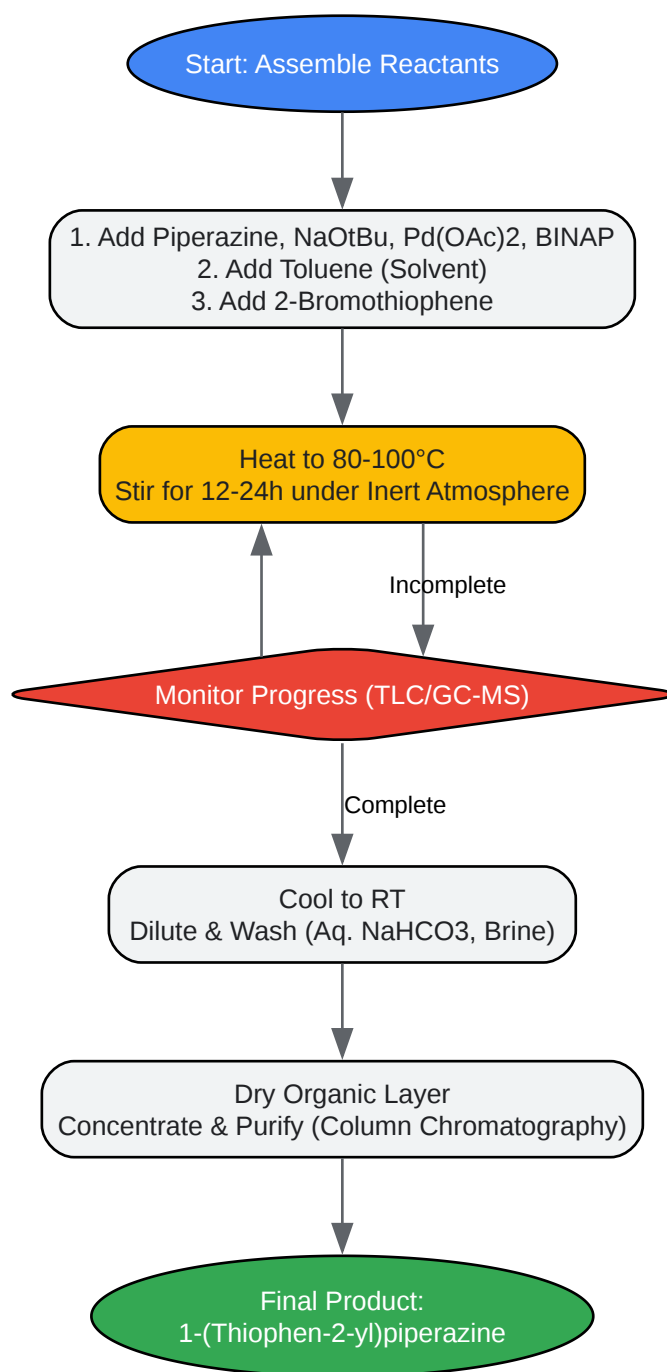
Materials:

- 2-Bromothiophene

- Piperazine (excess, e.g., 1.5-2.0 equivalents)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , catalyst)
- Racemic-BINAP (ligand)
- Sodium tert-butoxide ( $\text{NaOt-Bu}$ , base)
- Toluene (anhydrous solvent)

Procedure:

- **Reaction Setup:** To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add sodium tert-butoxide, piperazine, palladium(II) acetate, and racemic-BINAP.
- **Solvent and Reactant Addition:** Add anhydrous toluene to the flask, followed by 2-bromothiophene via syringe.
- **Reaction Conditions:** Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a gradient of ethyl acetate/hexanes or dichloromethane/methanol) to yield pure **1-(Thiophen-2-yl)piperazine**.



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Caption: Workflow for the synthesis of **1-(Thiophen-2-yl)piperazine** via Buchwald-Hartwig amination.

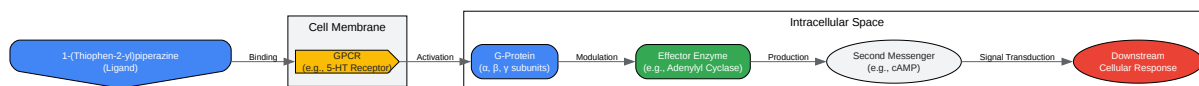
## Biological Activity and Signaling Pathways

The 1-arylpiperazine motif is a privileged scaffold in neuropharmacology. Derivatives often act as ligands for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[4] The thiophene moiety can influence potency, selectivity, and metabolic stability.

Piperazine and thiophene derivatives are known for a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[9][10][11] Specifically, arylpiperazines are key components in drugs targeting the central nervous system (CNS), with applications as antidepressants, anxiolytics, and antipsychotics.[4][12]

## Generalized Signaling Pathway: Arylpiperazine at GPCRs

The primary mechanism of action for many arylpiperazine drugs involves the modulation of neurotransmitter signaling. As a ligand, **1-(Thiophen-2-yl)piperazine** would bind to a receptor (e.g., a 5-HT receptor), triggering a conformational change that initiates an intracellular signaling cascade via G-proteins, leading to a downstream cellular response.



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Caption: Generalized signaling pathway for an arylpiperazine ligand at a G-protein coupled receptor.

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## References

- 1. 1-(Thiophen-2-yl)piperazine | 108768-19-0 [chemicalbook.com]
- 2. 108768-19-0|1-(Thiophen-2-yl)piperazine|BLD Pharm [bldpharm.com]
- 3. 1-(Thiophen-2-yl)piperazine - CAS:108768-19-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. Buy 1-Methyl-4-(thiophen-2-yl)piperazine (EVT-1198652) | 151657-62-4 [evitachem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(Thiophen-2-yl)piperidine|CAS 19983-20-1|Supplier [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
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